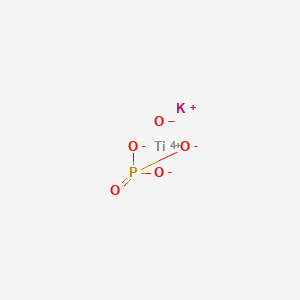
Potassium titanium oxide phosphate (KTiO(PO4))
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium titanium oxide phosphate (KTiO(PO4)) is a type of inorganic material that has gained significant attention in the scientific community due to its unique properties and potential applications. This material has a complex crystal structure that allows for a range of electronic and optical properties, making it an ideal candidate for various applications in fields such as optoelectronics, energy storage, and catalysis.
Wirkmechanismus
The mechanism of action of KTiO(PO4) is largely dependent on its crystal structure and electronic properties. In optoelectronic applications, KTiO(PO4) acts as a waveguide, guiding light through its crystal lattice and allowing for the manipulation and control of light. In battery applications, KTiO(PO4) acts as a solid-state electrolyte, allowing for the transfer of lithium ions between the anode and cathode of the battery.
Biochemical and Physiological Effects:
While KTiO(PO4) has been extensively studied for its electronic and optical properties, there is limited research on its biochemical and physiological effects. However, some studies have suggested that KTiO(PO4) may have potential applications in the field of biomedicine, specifically as a material for bone tissue engineering due to its biocompatibility and ability to promote cell growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of KTiO(PO4) for lab experiments is its unique crystal structure and electronic properties, which allow for a range of potential applications in fields such as optoelectronics and energy storage. Additionally, KTiO(PO4) is relatively easy to synthesize using a solid-state reaction, making it accessible for researchers. However, one limitation of KTiO(PO4) is its limited solubility in water, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are numerous potential future directions for research on KTiO(PO4), including:
1. Further exploration of KTiO(PO4) as a material for optoelectronic devices, specifically in the development of photonic circuits and sensors.
2. Investigation of KTiO(PO4) as a solid-state electrolyte in next-generation lithium-ion batteries.
3. Research on the potential biomedical applications of KTiO(PO4), specifically in the field of bone tissue engineering.
4. Development of new synthesis methods for KTiO(PO4) that improve its properties and accessibility for researchers.
5. Investigation of the potential catalytic applications of KTiO(PO4) in various chemical reactions.
Synthesemethoden
The synthesis of KTiO(PO4) typically involves a solid-state reaction between potassium phosphate, titanium oxide, and phosphoric acid. The mixture is then heated to high temperatures in a furnace, resulting in the formation of the KTiO(PO4) crystal structure. Other methods, such as sol-gel and hydrothermal synthesis, have also been explored for the production of KTiO(PO4).
Wissenschaftliche Forschungsanwendungen
KTiO(PO4) has been extensively studied for its potential applications in optoelectronics, specifically as a material for photonic devices such as waveguides and optical filters. Its unique crystal structure and optical properties make it an attractive candidate for these applications. Additionally, KTiO(PO4) has been investigated for its potential as a solid-state electrolyte in lithium-ion batteries, due to its high ionic conductivity and stability.
Eigenschaften
CAS-Nummer |
12690-20-9 |
|---|---|
Produktname |
Potassium titanium oxide phosphate (KTiO(PO4)) |
Molekularformel |
KTiOPO4 KO5PTi |
Molekulargewicht |
197.94 g/mol |
IUPAC-Name |
potassium;oxygen(2-);titanium(4+);phosphate |
InChI |
InChI=1S/K.H3O4P.O.Ti/c;1-5(2,3)4;;/h;(H3,1,2,3,4);;/q+1;;-2;+4/p-3 |
InChI-Schlüssel |
WYOHGPUPVHHUGO-UHFFFAOYSA-K |
SMILES |
[O-2].[O-]P(=O)([O-])[O-].[K+].[Ti+4] |
Kanonische SMILES |
[O-2].[O-]P(=O)([O-])[O-].[K+].[Ti+4] |
Andere CAS-Nummern |
12690-20-9 |
Synonyme |
KTiOPO4 potassium titanyl phosphate potassium titanylphosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(4-Isopropylanilino)-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl]-2,6-dimethoxyphenol](/img/structure/B227112.png)

![2,6-Ditert-butyl-4-[3-(4-isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B227128.png)
![2,6-Ditert-butyl-4-[7-methyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B227131.png)
![(2R,3R,12bR)-3-ethenyl-9-methoxy-2-[[(1R)-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine](/img/structure/B227152.png)

![1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B227202.png)
![3-[3-(2-methyl-1H-indol-3-yl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B227206.png)


![3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione](/img/structure/B227252.png)


![2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-methyl-](/img/structure/B227344.png)